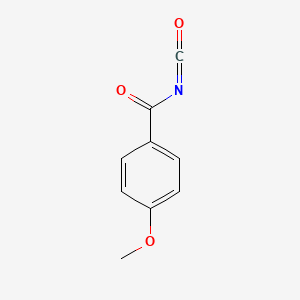

4-Methoxybenzoyl isocyanate

説明

Structure

3D Structure

特性

CAS番号 |

4695-57-2 |

|---|---|

分子式 |

C9H7NO3 |

分子量 |

177.16 g/mol |

IUPAC名 |

4-methoxybenzoyl isocyanate |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3 |

InChIキー |

WBFOBYQRRHXCMI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(=O)N=C=O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Methoxybenzoyl Isocyanate

Classical and Contemporary Preparative Routes

The primary methods for preparing 4-methoxybenzoyl isocyanate involve the transformation of various functional groups, including amides, acyl azides, and acyl chlorides, into the desired isocyanate functionality.

A significant method for synthesizing acyl isocyanates involves the reaction of a primary amide with oxalyl chloride. orgsyn.orgorganic-chemistry.org For this compound, the starting material is p-methoxybenzamide. Research has shown that the direct reaction of the amide with oxalyl chloride can lead to variable results. google.com

A more refined and higher-yielding approach involves the initial conversion of the carboxamide into its hydrohalide salt before reacting it with oxalyl chloride. A patented process specifically outlines the preparation of p-methoxybenzoyl isocyanate by first treating p-methoxybenzamide with gaseous hydrochloric acid to form the hydrochloride salt. This salt is then reacted with oxalyl chloride and heated to produce the final isocyanate product in a controlled manner with high yields. google.com This pre-formation of the salt helps to control the highly exothermic nature of the reaction. google.com

Table 1: Comparison of Synthetic Routes from p-Methoxybenzamide

| Method | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Direct Reaction | p-Methoxybenzamide + Oxalyl Chloride | Heating at 39°-40°C for 4 hours | No isocyanate formation observed | google.com |

| Hydrohalide Salt Route | p-Methoxybenzamide Hydrochloride + Oxalyl Chloride | Heating at 39°-43°C for 3 hours | 31.5 g of p-methoxybenzoyl isocyanate isolated from 0.2 mol starting material | google.com |

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. acs.orgnih.gov This thermal or photochemical decomposition of an acyl azide results in the loss of nitrogen gas and the formation of an isocyanate. nih.gov

The synthesis of this compound through this pathway begins with 4-methoxybenzoic acid or its corresponding acyl chloride. The carboxylic acid is first converted into 4-methoxybenzoyl azide. This transformation can be accomplished using various reagents, such as sodium azide in the presence of a coupling agent or by reacting 4-methoxybenzoyl chloride with sodium azide. The resulting 4-methoxybenzoyl azide is then heated, undergoing rearrangement to yield this compound with retention of the migrating group's stereochemistry. nih.gov Milder methods have been developed using reagents like diphenylphosphoryl azide (DPPA) to generate the acyl azide and facilitate the rearrangement under less harsh conditions. nih.gov

Historically, the industrial production of isocyanates has been dominated by phosgenation processes, which involve reacting a primary amine with the highly toxic gas phosgene (B1210022). While effective, this method poses significant safety and environmental hazards due to the toxicity of phosgene and the production of corrosive hydrogen chloride as a byproduct.

In recent years, significant research has focused on developing safer, non-phosgene alternatives. These "green chemistry" approaches often involve the synthesis and subsequent thermal decomposition of N-substituted carbamates. These carbamates can be prepared from amines using less hazardous carbonyl sources like dimethyl carbonate (DMC) or urea (B33335). Catalytic systems, often employing metals like zinc or lead, are used to facilitate the cleavage of the carbamate (B1207046) at elevated temperatures to yield the desired isocyanate. acs.orgchemicalbook.com

Table 2: Comparison of Phosgenation and Non-Phosgene Routes for Isocyanates

| Feature | Phosgenation Route | Non-Phosgene Route (Carbamate Decomposition) |

|---|---|---|

| Primary Reactants | Amine + Phosgene (COCl₂) | Amine + Dimethyl Carbonate (DMC) or Urea |

| Intermediate | Carbamoyl chloride | N-substituted carbamate |

| Byproducts | Hydrogen Chloride (HCl) | Alcohol (from DMC) or Ammonia (from urea) |

| Key Concerns | High toxicity of phosgene, equipment corrosion | High temperatures for thermal decomposition |

| Advantages | Established industrial process | Avoids highly toxic reagents, greener process |

Acyl isocyanates can be prepared directly from their corresponding acyl chlorides. One of the earliest methods involved the reaction of an acyl chloride with silver cyanate (B1221674). google.com While effective, the high cost of silver cyanate makes this process unsuitable for large-scale industrial production. google.com

A more practical approach involves reacting the acyl chloride, in this case, 4-methoxybenzoyl chloride, with isocyanic acid in the presence of a tertiary amine. Another common laboratory-scale method is the reaction of the acyl chloride with a silyl (B83357) isocyanate, such as trimethylsilyl (B98337) isocyanate. This reaction typically proceeds under neutral conditions and provides a clean conversion to the acyl isocyanate. 4-Methoxybenzoyl chloride, a readily available starting material synthesized from the chlorination of 4-methoxybenzoic acid, serves as the precursor for these transformations.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, solvent, catalyst, and the specific reagents used.

For the synthesis from p-methoxybenzamide and oxalyl chloride , the critical optimization step is the formation of the amide hydrohalide salt prior to the addition of oxalyl chloride. This modification prevents side reactions and allows for a controlled reaction, leading to a significantly higher yield compared to the direct reaction. google.com

In the Curtius rearrangement , optimization can be achieved by selecting appropriate reagents for azide formation. The use of diphenylphosphoryl azide (DPPA) allows the reaction to proceed under milder conditions. Furthermore, catalysts such as zinc(II) triflate have been shown to accelerate the rearrangement of the acyl azide and the subsequent trapping of the isocyanate. nih.gov

For non-phosgene routes , catalyst development is paramount. Research has focused on creating efficient and reusable catalysts for the thermal decomposition of carbamate intermediates. For instance, nickel-promoted magnetic iron oxide catalysts have been developed that can be easily separated from the reaction mixture using a magnet and reused, which improves the economic and environmental profile of the process.

The choice of solvent and reaction temperature is crucial across all methods. For instance, in palladium-catalyzed reactions involving isocyanate precursors, lowering the reaction temperature can prevent the thermal decomposition of the product and significantly improve the isolated yield.

Table 3: Selected Optimization Parameters for Isocyanate Synthesis

| Synthetic Route | Parameter Optimized | Modification | Result | Reference |

|---|---|---|---|---|

| Amide + Oxalyl Chloride | Reactant Form | Use of p-methoxybenzamide hydrochloride salt | Controlled reaction, high yield | google.com |

| Curtius Rearrangement | Catalyst | Addition of Zinc(II) triflate | Spontaneous rearrangement at 40 °C | nih.gov |

| Non-Phosgene (Carbamate) | Catalyst | Nickel-promoted magnetic iron oxide | Easy catalyst recovery and reuse | |

| Acyl Chloride + Isocyanic Acid | Reaction Medium | Use of a tertiary amine | Facilitates reaction in a homogenous solution |

Fundamental Reactivity and Mechanistic Investigations of 4 Methoxybenzoyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) of 4-methoxybenzoyl isocyanate is characterized by a highly electrophilic central carbon atom. This electrophilicity dictates its reactivity, making it susceptible to attack by a wide range of nucleophiles. Density functional theory (DFT) calculations on analogous aryl isocyanate systems suggest that nucleophilic addition typically proceeds through a stepwise associative mechanism. smolecule.com This process begins with the nucleophile attacking the isocyanate's electrophilic carbon, leading to the formation of a tetrahedral intermediate. smolecule.com The presence of the 4-methoxybenzoyl group influences the reactivity of the isocyanate moiety through electronic effects.

The reaction between this compound and alcohols results in the formation of N-(4-methoxybenzoyl)carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. smolecule.comwikipedia.org The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group. smolecule.com

The mechanism of this reaction has been shown to be complex, often involving the alcohol acting not just as a reactant but also as a catalyst. wikipedia.org Kinetic studies on similar isocyanate-alcohol systems have revealed that the reaction can be first order in both the isocyanate and the alcohol. wikipedia.org However, at higher alcohol concentrations, the mechanism can become more intricate, with alcohol clusters (dimers, trimers) exhibiting significantly higher reactivity than alcohol monomers. wikipedia.org This is attributed to a cooperative effect where one alcohol molecule in the cluster acts as the nucleophile while another facilitates the proton transfer, lowering the activation energy. wikipedia.org For this compound, the methoxy (B1213986) group can enhance its solubility in certain solvents, potentially increasing the effective concentration of these more reactive alcohol aggregates. smolecule.com

The reactivity is also influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. wikipedia.org Various catalysts, including tertiary amines (like 1,4-diazabicyclo[2.2.2]octane or DABCO) and organometallic compounds (like dibutyltin (B87310) dilaurate), are often employed to accelerate the reaction. bozok.edu.trnih.gov Organic acids have also been investigated as effective catalysts for urethane (B1682113) formation. thieme-connect.com

Table 1: Factors Influencing the Reaction of this compound with Alcohols

| Factor | Observation | Scientific Rationale |

| Alcohol Concentration | Reaction rate increases with concentration; order may change at high concentrations. | At higher concentrations, alcohol molecules form hydrogen-bonded dimers and trimers which are more reactive nucleophiles than monomers. wikipedia.org |

| Alcohol Structure | Primary alcohols react faster than secondary and tertiary alcohols. | Steric hindrance around the hydroxyl group impedes the nucleophilic attack on the isocyanate carbon. wikipedia.org |

| Catalysis | Tertiary amines, organotin compounds, and strong acids increase the reaction rate. | Catalysts activate the isocyanate or the alcohol, lowering the activation energy of the addition step. bozok.edu.trthieme-connect.com |

| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents can stabilize charged intermediates or transition states, influencing the reaction kinetics. smolecule.com |

The reaction of this compound with primary or secondary amines yields N,N'-substituted ureas. smolecule.com This nucleophilic addition is typically very rapid and exothermic, as amines are generally stronger nucleophiles than alcohols. The reaction proceeds via the attack of the amine's nitrogen atom on the isocyanate's central carbon. nih.gov

The reactivity of the amine is influenced by its basicity and steric bulk, while the isocyanate's reactivity is affected by the electronic nature of its substituents. thieme-connect.com Studies on aryl isocyanates have shown that electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isocyanate carbon and thus accelerate the reaction rate. Conversely, the electron-donating 4-methoxy group in this compound might slightly decrease its reactivity compared to unsubstituted benzoyl isocyanate, but it remains a highly reactive species.

The synthesis of ureas from this compound is a direct and high-yielding process. nih.gov For instance, it can be reacted with various amines in inert solvents like dichloromethane (B109758) or toluene (B28343) to produce the corresponding urea (B33335) derivatives. nih.gov This reaction is a cornerstone in the synthesis of various compounds, including those with potential biological activity. asianpubs.org

Table 2: Synthesis of Urea Derivatives from this compound

| Amine Reactant | Product | Reaction Conditions | Reference |

| 4-Chloroaniline | N-(4-chlorophenyl)-N'-(4-methoxybenzoyl)urea | Direct coupling in an anhydrous solvent (e.g., DCM) at 0-5 °C, warming to room temperature. | nih.gov |

| General Primary/Secondary Amine (R₂NH) | R₂N-C(O)-NH-C(O)-C₆H₄OCH₃ | Generally occurs in a suitable solvent like DMF, THF, or DCM at room temperature without the need for a base. | smolecule.comnih.gov |

In the presence of water, this compound undergoes hydrolysis. smolecule.com This reaction proceeds in two main steps. First, the water molecule acts as a nucleophile, attacking the isocyanate to form an unstable N-(4-methoxybenzoyl)carbamic acid intermediate. nih.govacs.org This carbamic acid is highly prone to decarboxylation and rapidly decomposes to yield 4-methoxybenzamide (B147235) (an amine derivative in the general case) and carbon dioxide gas. smolecule.comnih.gov

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (General Isocyanate Hydrolysis)

Cycloaddition Chemistry

In addition to nucleophilic additions, the cumulative double bonds of the isocyanate group allow it to participate in various pericyclic reactions, most notably cycloadditions. Acyl isocyanates, such as this compound, can function as reactive components in these transformations.

Acyl isocyanates are known to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where they can act as either the diene or the dienophile. wikipedia.orgorganic-chemistry.org In many cases, the C=N bond of the isocyanate acts as a dienophile, reacting with a 1,3-diene. More relevant to acyl isocyanates, the conjugated system can act as a heterodiene.

Research has shown that this compound can be involved in complex reaction sequences that include [4+2] cycloaddition steps. For example, the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with aryl isocyanates can lead to the formation of 1,3-oxazine-2,4-diones through a pathway that involves a formal [4+2] cycloaddition. bozok.edu.trasianpubs.orgkpi.ua In related systems, acyl isocyanates generated in situ have been shown to react as heterodienes with electron-rich alkenes. thieme-connect.com Transient acylketenes can also undergo hetero-Diels-Alder reactions with isocyanates to form 1,3-oxazine-2,4-diones. nih.gov

Beyond the Diels-Alder reaction, this compound is capable of engaging in other modes of cycloaddition.

[3+2] Cycloaddition: This type of reaction, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org this compound can serve as a dipolarophile. It has been shown to undergo [3+2] cycloaddition with nitrones. smolecule.com The mechanism of this reaction is dependent on the solvent polarity; a concerted mechanism is favored in apolar solvents, while a stepwise pathway through a zwitterionic intermediate is preferred in polar solvents. smolecule.com

[2+2+2] Cycloaddition: This reaction involves the combination of three unsaturated components, typically catalyzed by a transition metal. 4-Methoxybenzyl isocyanate has been used as a substrate in palladium-catalyzed [2+2+2] cycloadditions with alkyne-tethered malononitriles to produce polysubstituted pyrimidin-2-ones in good yields. researchgate.net Rhodium complexes have also been used to catalyze the [2+2+2] cycloaddition of alkynes and isocyanates to furnish pyridones. nih.gov

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition with themselves (dimerization) to form uretidinediones (1,3-diazetidinediones). This reaction can sometimes occur upon standing or heating, particularly in the solid phase, although some sterically hindered or specific ester-containing diisocyanates show a reduced tendency for this reaction at room temperature.

Self-Polymerization and Oligomerization Pathways

This compound can react with itself through several distinct pathways to form stable oligomeric structures. The primary routes involve the formation of four-membered uretdione rings, six-membered isocyanurate rings, and linear biuret (B89757) structures.

The dimerization of isocyanates results in the formation of a 1,3-diazetidine-2,4-dione, commonly known as a uretdione. This reaction involves the [2+2] cycloaddition of two isocyanate groups. For aromatic isocyanates, this process is an equilibrium reaction that is typically exothermic. google.comresearchgate.net The formation of the uretdione dimer is favored at lower temperatures, while elevated temperatures can cause the ring to dissociate back to the monomeric isocyanate. sci-hub.se

The dimerization is often slow without a catalyst but can be significantly accelerated by nucleophilic catalysts. sci-hub.se Tertiary phosphines have been identified as particularly effective catalysts for the dimerization of aromatic isocyanates. google.comresearchgate.net The proposed mechanism involves the nucleophilic attack of the phosphine (B1218219) on the electrophilic carbon of the isocyanate, creating a zwitterionic intermediate. This intermediate then reacts with a second isocyanate molecule to form the four-membered uretdione ring and regenerate the catalyst. sci-hub.se While dimethylaniline is similar in base strength to dimethylphenylphosphine, it is completely inactive as a dimerization catalyst, highlighting that basicity alone is not sufficient for catalytic activity. sci-hub.se

| Catalyst | Reaction Conditions | Crude Yield of Dimer | Reference |

|---|---|---|---|

| Phenyldimethylphosphine | Room Temperature | 85% | google.com |

| Phenyldiethylphosphine | Room Temperature | 82% | google.com |

| Phenyldi(n-butyl)phosphine | Room Temperature | 60% | google.com |

The cyclotrimerization of three isocyanate molecules produces a highly stable, six-membered heterocyclic ring known as an isocyanurate, or 1,3,5-triazine-2,4,6-trione. This reaction is a key process in the formation of polyisocyanurate (PIR) foams, which are valued for their thermal stability. nih.gov Unlike dimerization, the formation of the isocyanurate trimer is generally considered irreversible and results in a much more thermally stable product. uni-hamburg.de

The trimerization of aromatic isocyanates can be catalyzed by a variety of nucleophilic species, with a widely accepted mechanism involving anionic polymerization. nih.gov Common industrial catalysts are based on carboxylates, such as potassium acetate (B1210297). chiba-u.jp Detailed mechanistic studies have shown that the carboxylate anion acts as a precatalyst. nih.gov It first reacts with an isocyanate molecule, and following rearrangement and decarboxylation, forms a deprotonated amide species. This amide anion is a potent nucleophile and is the true active catalyst that initiates the stepwise addition of two more isocyanate molecules, culminating in ring-closure to form the isocyanurate. nih.gov There are two primary pathways for isocyanurate formation: a direct cyclotrimerization of the isocyanate and a two-component route that proceeds through carbamate (B1207046) and allophanate (B1242929) intermediates when an alcohol is present. rsc.org

| Catalyst System | Isocyanate Type | Key Features | Reference |

|---|---|---|---|

| Potassium Acetate | Aromatic | Acts as a precatalyst; forms active amide species. nih.gov | nih.gov |

| [Al(Salpy)(OBn)] | Aryl, Alkyl, Allyl | Lewis acidic Al-complex; highly selective for cyclotrimer. researchgate.net | researchgate.net |

| Dibenzylamine / Secondary Amine | Aromatic & Aliphatic | Mild reaction conditions, high yield and selectivity. google.com | google.com |

Biuret structures are formed from the reaction of an isocyanate with a urea. researchgate.net In the context of isocyanate self-reaction, the necessary urea precursor is typically generated in situ. This occurs when the isocyanate reacts with trace amounts of water. uni-hamburg.de The initial reaction yields an unstable carbamic acid, which rapidly decomposes via decarboxylation to produce a primary amine (4-methoxybenzamide in this case). uni-hamburg.de This amine then swiftly reacts with a second molecule of this compound to form the corresponding disubstituted urea.

Once the urea is formed, its –NH group can act as a nucleophile, attacking the carbonyl carbon of a third isocyanate molecule. This addition reaction leads to the formation of the biuret linkage. researchgate.net This pathway is particularly relevant in systems where water is present, either as a contaminant or as a deliberate biuretizing agent. google.com The formation of biurets can compete with dimerization and trimerization, and the relative prevalence of each pathway depends on the specific reaction conditions, catalyst, and presence of co-reactants like water.

Catalytic Modulations of Reactivity

The inherent reactivity of this compound can be precisely controlled and directed toward specific oligomerization products through the use of catalysts. Both metal-based and organic catalysts have been shown to significantly enhance reaction rates and influence selectivity.

Transition metal complexes and other metal-based systems can serve as effective catalysts for reactions involving isocyanates. These catalysts typically function as Lewis acids, activating the isocyanate group towards nucleophilic attack. For instance, Lewis acidic aluminum complexes have been demonstrated to be highly effective and selective catalysts for the trimerization of various isocyanates into isocyanurates with excellent yields. researchgate.net

Palladium-catalyzed reactions represent another important area. While often employed in more complex transformations, these systems illustrate the interaction of metals with isocyanates. For example, palladium catalysts have been used in cycloaddition reactions where an aroyl isocyanate is a key reactant. nsf.gov Similarly, cobalt-mediated [2+2+2] cycloadditions of diynes with isocyanates have been developed for the synthesis of complex macrocycles, showcasing the ability of transition metals to orchestrate reactions involving the N=C=O group. arkat-usa.org Although many of these examples use the isocyanate as a building block rather than focusing on simple oligomerization, they underscore the principle of metal-mediated activation and rate enhancement.

Organocatalysis offers a metal-free approach to modulating the reactivity of this compound. These catalysts can be broadly classified as Lewis bases or Lewis acids.

Lewis Base Catalysis: Nucleophilic Lewis bases are potent catalysts for isocyanate oligomerization. As previously discussed, tertiary phosphines are highly active for promoting dimerization to uretdiones. google.comsci-hub.se Other Lewis bases, such as acetate anions and tertiary amines, are effective catalysts for the trimerization to isocyanurates via a nucleophilic anionic mechanism. sci-hub.senih.gov The choice of Lewis base can thus direct the reaction toward either the kinetic dimer or the thermodynamic trimer product.

Lewis Acid Catalysis: Non-metal Lewis acids can also catalyze reactions of isocyanates. Boranes, such as B(C₆F₅)₃ and BCl₃, have been employed as catalysts for the decarbonylation of isocyanates. nih.gov In the presence of water, these Lewis acids were found to facilitate the formation of biuret and urea derivatives from phenyl isocyanate, demonstrating a catalytic pathway for biuret formation under mild conditions. nih.gov The mechanism is proposed to involve Lewis acid activation of the isocyanate, facilitating the reaction with water and subsequent steps.

| Catalyst (mol%) | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| BCl₃ (20%) | 1,2-C₂H₄Cl₂, 70 °C, 18 h | N,N′,N″-Triphenylbiuret | 72% | nih.gov |

| B(C₆F₅)₃ (20%) | 1,2-C₂H₄Cl₂, 70 °C, 24 h | N,N′-Diphenylurea | 45% | nih.gov |

Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Primary Subject |

| Uretdione (1,3-Diazetidine-2,4-dione) | Dimerization Product |

| Isocyanurate (1,3,5-Triazine-2,4,6-trione) | Trimerization Product |

| Biuret | Oligomerization Product |

| Phenyldimethylphosphine | Catalyst |

| Phenyldiethylphosphine | Catalyst |

| Phenyldi(n-butyl)phosphine | Catalyst |

| Dimethylaniline | Inactive Catalyst |

| Potassium Acetate | Catalyst |

| Dibenzylamine | Catalyst Component |

| Carbamic Acid | Intermediate |

| 4-Methoxybenzamide | Intermediate |

| Urea | Intermediate |

| Allophanate | Intermediate |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Catalyst |

| Boron Trichloride (BCl₃) | Catalyst |

| Phenyl Isocyanate | Model Compound |

| N,N′,N″-Triphenylbiuret | Product |

| N,N′-Diphenylurea | Product |

Photocatalytic Activation and Transformations

The activation of isocyanates and related compounds through visible-light photocatalysis represents a modern approach to generating highly reactive intermediates under mild conditions. unina.itbeilstein-journals.org This strategy often unlocks reaction pathways that are difficult to access through traditional thermal methods. While specific studies on the photocatalytic activation of this compound are not extensively detailed, the principles can be derived from research on related aroyl and isocyanate systems.

The general mechanism for photocatalytic activation involves a photosensitizer, which can be a transition metal complex (e.g., based on Iridium or Ruthenium) or an organic dye, that absorbs visible light to reach an excited state. beilstein-journals.orgacs.org This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate. In a reductive quenching cycle, the excited photocatalyst donates an electron to a suitable acceptor, or in an oxidative quenching cycle, it accepts an electron from a donor molecule. beilstein-journals.org This process generates radical ions, which are key reactive intermediates that can undergo a variety of chemical transformations.

In transformations involving compounds structurally similar to this compound, such as isocyanides, photocatalysis has been used to synthesize secondary amides. acs.orgresearchgate.net This process typically involves the photocatalytic generation of an alkyl radical, which then adds to the isocyanide to form a transient imidoyl radical. This intermediate is subsequently converted to the final amide product. acs.orgresearchgate.net Similarly, photocatalytic strategies have been developed for the radical aroylation of unactivated alkenes using aroyl chlorides, demonstrating that the aroyl moiety can participate effectively in radical-based bond-forming reactions under mild, light-induced conditions. nih.gov These examples suggest that this compound could be a viable substrate for photocatalytic transformations, potentially reacting with photochemically generated radicals to form a variety of acylated products.

Kinetic and Mechanistic Elucidation of Reactions

Reaction Rate Studies and Kinetic Modeling

Kinetic studies are crucial for understanding the reactivity of this compound and for optimizing synthetic protocols. The reactions of isocyanates, particularly with nucleophiles like alcohols and amines to form urethanes and ureas, respectively, are typically found to follow second-order kinetics. researchgate.net The reaction rate is dependent on the concentrations of both the isocyanate and the nucleophile, as well as on temperature, solvent polarity, and the presence of catalysts.

The electron-donating nature of the para-methoxy group in this compound influences its reactivity. Compared to an unsubstituted benzoyl isocyanate, the methoxy group increases electron density on the aromatic ring, which can slightly reduce the electrophilicity of the isocyanate carbon atom, thereby potentially slowing the rate of nucleophilic attack. However, this electronic effect is balanced by the resonance stabilization of intermediates.

Catalysts play a significant role in modulating the reaction rates of isocyanates. The table below, based on the model reaction of phenyl isocyanate with an alcohol, illustrates the impact of various catalysts on the observed second-order rate constant, providing insight into the types of catalytic effects applicable to aroyl isocyanates.

| Catalyst | Relative Rate Constant (k_rel) | Reaction System | Reference |

|---|---|---|---|

| None (Uncatalyzed) | 1 | Phenolic OH + Aliphatic Isocyanate | researchgate.net |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Significantly Faster | Phenolic OH + Aliphatic Isocyanate | researchgate.net |

| Dibutyltin dilaurate (DBTDL) | Very Significantly Faster | Aliphatic OH + Aliphatic Isocyanate | researchgate.net |

| Triphenylphosphine (Ph3P) | Faster | Phenolic OH + Aliphatic Isocyanate | researchgate.net |

This table is illustrative, based on data for related systems to show catalytic effects. Specific values for this compound may vary.

Kinetic modeling also extends to other reactions, such as the trimerization of isocyanates to form stable isocyanurate rings, a reaction often used in the production of network polymers. nih.gov The kinetics of this cyclotrimerization are highly dependent on the catalyst and temperature. nih.gov

Computational Analysis of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of isocyanates by mapping the potential energy surfaces of their transformations. uni-miskolc.hu These studies allow for the detailed characterization of the geometries and energies of transient species, including transition states and intermediates, which are often impossible to observe experimentally. acs.orgnih.gov

For the fundamental reaction of an isocyanate with an alcohol to form a urethane, computational studies have been used to compare different mechanistic pathways. nih.govmdpi.com Research has shown that auto-catalytic mechanisms, where an additional alcohol molecule participates in the transition state, are often energetically favored over non-catalytic pathways. nih.gov DFT calculations have also helped to resolve whether the initial nucleophilic attack occurs at the C=O or C=N bond of the isocyanate group, with several studies providing evidence that addition to the C=N bond is the lower-energy pathway. nih.gov

The formation of carbodiimides from isocyanates with the expulsion of carbon dioxide is another area clarified by computational analysis. For the conversion of phenyl isocyanate using a phosphine oxide catalyst, DFT calculations detailed a complex mechanism involving eight intermediates and six transition states. mdpi.com The calculated activation enthalpy for the rate-determining step was found to be in excellent agreement with experimental kinetic data, validating the proposed mechanistic model. mdpi.com

The table below presents selected calculated activation energies for elementary steps in key isocyanate reactions, illustrating the quantitative data that can be obtained from computational studies.

| Reaction / Process | System | Computational Method | Calculated Activation Energy / Enthalpy (kJ/mol) | Reference |

|---|---|---|---|---|

| Carbodiimide Formation (Rate-Determining Step) | Phenyl Isocyanate + MPPO Catalyst | B3LYP/6-31G(d) (SMD) | 52.9 | mdpi.com |

| Dimerization (Step 1: Monomer to Dimer) | Hexamethylene Diisocyanate | DFT | 126.3 | acs.org |

| Trimerization (Step 2: Dimer + Monomer to Trimer) | Hexamethylene Diisocyanate | DFT | 149.9 | acs.org |

| Decarbonylation (LBA Catalysis) | Phenyl Isocyanate + BCl3/H2O | M06-2X-D3/def2-TZVP | Lower energy path vs. direct activation | nih.gov |

This table includes data from model isocyanate systems to demonstrate the application of computational analysis in mechanistic studies.

These computational investigations are vital for understanding the intrinsic reactivity of the isocyanate functional group and how it is influenced by substituents like the 4-methoxybenzoyl group, providing a predictive framework for its chemical behavior.

Applications of 4 Methoxybenzoyl Isocyanate As a Synthetic Building Block

Intermediate in Complex Organic Synthesis

The structure of 4-methoxybenzoyl isocyanate makes it a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly in the construction of heterocyclic systems and natural product cores. sigmaaldrich.comchemicalbook.com Its ability to introduce specific structural motifs is leveraged by synthetic chemists to build intricate molecular architectures. For instance, it is employed in the synthesis of the bicyclic guanidine (B92328) core of batzelladine A, a marine alkaloid with a complex stereochemical structure. sigmaaldrich.comchemicalbook.comvulcanchem.com The isocyanate's reactivity is key to forming the necessary intermediate structures for the subsequent cyclization reactions that build the core of the natural product. vulcanchem.com

Furthermore, it serves as a starting material in the synthesis of novel fused heterocyclic systems, such as diimidazodiazepines, which possess a unique 5:7:5-fused ring structure. sigmaaldrich.comchemicalbook.comvulcanchem.com Another notable application is in the multi-step synthesis of 2-deoxy-2-ureido-D-ribo-hexulofuranosonamide. sigmaaldrich.comchemicalbook.com In these syntheses, the isocyanate group undergoes reactions to form urea (B33335) or carbamate (B1207046) linkages, which are then incorporated into the final complex target molecule.

Table 1: Examples of Complex Molecules Synthesized Using this compound

| Target Molecule/Core | Description |

|---|---|

| Batzelladine A Core | Utilized in the multi-step synthesis of the bicyclic guanidine core of this marine alkaloid. sigmaaldrich.comchemicalbook.comvulcanchem.com |

| Diimidazodiazepine | Used to construct a novel 5:7:5-fused heterocyclic system. sigmaaldrich.comchemicalbook.comvulcanchem.com |

| 2-deoxy-2-ureido-D-ribo-hexulofuranosonamide | Employed as a key building block in its multi-step synthesis. sigmaaldrich.comchemicalbook.com |

Precursor for Diversified Functional Molecules in Chemical Research

The electrophilic nature of the isocyanate group in this compound facilitates reactions with a variety of nucleophiles, making it an excellent precursor for a diverse range of functional molecules. vulcanchem.comsmolecule.com This reactivity is fundamental to its application in creating libraries of compounds for chemical and biological research. smolecule.com

The primary reactions include:

Reaction with Amines: When reacted with primary or secondary amines, this compound forms N,N'-disubstituted ureas. vulcanchem.com This reaction is a cornerstone for creating molecules with potential biological activity. For example, it has been used to synthesize urea derivatives, such as 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and 1-(4-methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea, which have been explored for their antiproliferative and herbicidal properties, respectively. sigmaaldrich.comvulcanchem.com

Reaction with Alcohols: In the presence of alcohols, the compound forms carbamates (urethanes), which are stable and important functional groups in many organic compounds and polymers. vulcanchem.comsmolecule.com

Reaction with Water: Hydrolysis of the isocyanate group yields an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. smolecule.com This reaction is particularly relevant in foam production processes. smolecule.com

Table 2: Functional Molecules Derived from this compound

| Nucleophile | Resulting Functional Group | Example Product Class |

|---|---|---|

| Amines (R-NH₂) | Urea | N,N'-Disubstituted ureas vulcanchem.com |

| Alcohols (R-OH) | Carbamate (Urethane) | Urethane (B1682113) derivatives vulcanchem.comsmolecule.com |

| Water (H₂O) | Amine (after decarboxylation) | Primary amines smolecule.com |

Monomer in Polymer Chemistry and Macromolecular Synthesis

The bifunctional nature of isocyanates allows them to act as monomers in step-growth polymerization reactions, leading to the formation of important classes of polymers. This compound, containing a reactive isocyanate group, can be utilized in the synthesis of polymers such as polyurethanes and polyureas. smolecule.com

Polyurethanes are a class of polymers characterized by the presence of urethane (-NH-CO-O-) linkages in their main chain. aidic.it They are synthesized through the polyaddition reaction of a di- or poly-isocyanate with a polyol (a molecule with two or more hydroxyl groups). aidic.itutwente.nl this compound can serve as a monofunctional monomer to control chain length or as part of a di-isocyanate structure in the synthesis of these polymer systems. smolecule.com The reaction of its isocyanate group with the hydroxyl groups of a polyol forms the repeating urethane linkage that constitutes the polyurethane backbone. smolecule.comaidic.it The properties of the resulting polyurethane can be tailored by the choice of the polyol and isocyanate components.

Polyureas are polymers containing urea (-NH-CO-NH-) linkages and are known for their exceptional strength, flexibility, and thermal stability. researchgate.netnih.gov They are typically formed through the rapid reaction of a di-isocyanate monomer with a diamine. smolecule.comnih.gov this compound is a suitable precursor for polyurea synthesis. smolecule.com When reacted with a diamine, the isocyanate groups readily form urea bonds, leading to the creation of a polyurea chain. This polymerization is highly efficient and is the basis for many high-performance coatings, adhesives, and elastomers. smolecule.comresearchgate.net Although often synthesized via non-isocyanate routes to avoid toxic precursors, the isocyanate-amine reaction remains a primary method for polyurea production. nih.gov

Role in Derivatization Strategies for Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. journalajacr.comresearchgate.netmdpi.com This is often done to improve chromatographic separation or, more commonly, to enhance the detectability of the analyte. mdpi.comresearchgate.net Isocyanates are effective derivatizing agents for compounds containing active hydrogen atoms, such as alcohols and amines. journalajacr.comscholarsresearchlibrary.com

For High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a key challenge is the analysis of compounds that lack a strong chromophore (the part of a molecule responsible for absorbing UV light). journalajacr.comresearchgate.net Derivatization can be employed to attach a UV-active tag to such analytes, rendering them easily detectable. researchgate.net

This compound is well-suited for this purpose. The 4-methoxybenzoyl portion of the molecule is a potent chromophore due to its aromatic ring system. The derivatization reaction involves the nucleophilic attack of an analyte's functional group (e.g., a hydroxyl or amino group) on the isocyanate's electrophilic carbon atom. This reaction forms a stable, covalent bond and attaches the 4-methoxybenzoyl tag to the analyte. The resulting derivative, now containing a strong chromophore, can be readily detected and quantified at low concentrations using HPLC-UV. journalajacr.comresearchgate.net This pre-column derivatization strategy significantly broadens the range of compounds that can be analyzed with this common and accessible analytical technique.

Advanced Spectroscopic and Computational Characterization

Computational and Quantum Chemical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into conformational preferences and the dynamics of chemical reactions. For 4-methoxybenzoyl isocyanate, MD simulations can elucidate the flexibility of the molecule, particularly the rotational dynamics around the C-C and C-N single bonds, which dictates its three-dimensional shape and how it interacts with other molecules. While specific MD studies focusing solely on this compound are not extensively documented in the surveyed literature, the principles of this technique are widely applied to similar and related molecules, such as quinazoline (B50416) and urea (B33335) derivatives. tandfonline.comnih.gov

Conformational Analysis: The conformational landscape of this compound is determined by the rotational barriers of the methoxy (B1213986) and isocyanate groups relative to the benzene (B151609) ring. MD simulations can map this landscape by calculating the potential energy as a function of dihedral angles. This analysis helps identify the most stable, low-energy conformations and the transition states between them. Factors such as the solvent environment can be included in simulations to understand how intermolecular interactions influence conformational equilibrium. nih.gov For instance, simulations can predict whether a planar or non-planar conformation is preferred in different solvents, which has direct implications for the molecule's reactivity.

Reaction Dynamics: MD simulations can also model the dynamic process of a chemical reaction, such as the nucleophilic attack on the electrophilic carbon of the isocyanate group. smolecule.com By simulating the trajectory of a nucleophile (e.g., an alcohol or amine) approaching the isocyanate, researchers can visualize the reaction pathway, including the formation of transient intermediates and transition states. nih.gov These simulations provide a dynamic picture that complements the static view from quantum mechanics calculations, offering information on the timescale of the reaction and the role of molecular motion and solvent molecules in facilitating the chemical transformation. acs.org

| Simulation Aspect | Parameter/Observable | Potential Findings |

|---|---|---|

| Conformational Analysis (in vacuo) | Dihedral Angle Distributions (C-C-N-C, C-O-C-C) | Identification of most stable rotamers; energy barriers between conformations. |

| Conformational Analysis (in solvent) | Radial Distribution Functions (RDFs) | Analysis of solvent structuring around the solute; impact of solvent on conformational preference. |

| Reaction Dynamics (with Nucleophile) | Reaction Coordinate vs. Time | Visualization of the approach of the nucleophile, bond formation, and intermediate lifetimes. |

Theoretical Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting and interpreting the spectroscopic properties and reactivity of molecules like this compound. These theoretical methods allow for the calculation of various molecular properties that can be directly compared with experimental data.

Prediction of Spectroscopic Parameters: Theoretical calculations are instrumental in assigning experimental spectra and understanding the underlying electronic and vibrational structure of the molecule.

Vibrational Spectroscopy (IR & Raman): DFT calculations, commonly using the B3LYP functional, can accurately predict the vibrational frequencies of a molecule. researchgate.netscience.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C=O stretching, N=C=O asymmetric stretching, or aromatic ring vibrations. ijert.org This aids in the interpretation of experimental FT-IR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netresearchgate.net These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), provide valuable confirmation of the molecular structure and assist in the assignment of complex experimental NMR spectra. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the nature of the electronic transitions. researchgate.net

| Spectroscopy Type | Computational Method | Predicted Parameter | Significance |

|---|---|---|---|

| Vibrational (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹) | Aids in assigning experimental spectra to specific bond stretches and bends. researchgate.netresearchgate.net |

| NMR | DFT/GIAO | Chemical Shifts (δ, ppm) | Confirms molecular structure and assignment of ¹H and ¹³C signals. researchgate.net |

| Electronic (UV-Vis) | TD-DFT | Absorption Wavelength (λmax, nm), Oscillator Strength (f) | Predicts color and electronic transitions (e.g., π → π*). researchgate.net |

Prediction of Reaction Pathways: DFT calculations are crucial for elucidating the mechanisms of reactions involving this compound. For its characteristic reaction—nucleophilic addition—theory predicts a stepwise associative mechanism. smolecule.com The process begins with the nucleophile attacking the central carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate. smolecule.com This is followed by proton transfer to the nitrogen atom to yield the final product, such as a urethane (B1682113) or urea. smolecule.comnih.gov

Computational studies can map the entire potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net The calculated activation energies (ΔG‡) for these steps reveal the rate-limiting step of the reaction. For this compound, the electron-donating methoxy group is known to stabilize the transition state through resonance, thereby lowering the activation energy for nucleophilic attack compared to unsubstituted benzoyl isocyanate. smolecule.com

Emerging Trends and Future Research Directions

Development of Green Chemistry Principles in 4-Methoxybenzoyl Isocyanate Synthesis

The synthesis of isocyanates, including this compound, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022). nih.govrsc.org Adherence to the principles of green chemistry is driving a shift towards safer and more sustainable synthetic routes. uniroma1.itnih.gov The primary goal is to minimize waste, avoid toxic substances, and improve atom economy. greenchemistry-toolkit.orgsci-hub.se

A key focus is the development of non-phosgene pathways. nih.govacs.org One promising approach is the thermal decomposition of carbamates, which can be synthesized from amines and green carbon sources like dimethyl carbonate (DMC). nih.govgoogle.com This method avoids the use of phosgene and corrosive byproducts, simplifying purification and enhancing product quality. nih.govacs.org For this compound, this would involve the synthesis of a suitable carbamate (B1207046) precursor from 4-methoxybenzamide (B147235) or a related amine, followed by thermal or catalytic cleavage.

Other green strategies being explored include:

Reductive Carbonylation: This method involves the reaction of nitro compounds with carbon monoxide, catalyzed by transition metals like palladium or rhodium, to form isocyanates. acs.orgresearchgate.net

Oxidative Carbonylation: This process utilizes amines, carbon monoxide, and an oxidant, often molecular oxygen, to produce carbamates which are then converted to isocyanates. acs.org

Use of Greener Reagents: Research into replacing toxic dehydration reagents used in the conversion of N-formamides to isocyanides (precursors in some synthetic routes) with more benign alternatives like p-toluenesulfonyl chloride is underway. rsc.org

The application of these principles aims to create a lifecycle for this compound synthesis that is both economically viable and environmentally responsible. google.com

| Green Synthesis Strategy | Precursors | Key Advantages |

| Non-Phosgene (Carbamate Decomposition) | 4-Methoxybenzylamine, Dimethyl Carbonate (DMC) | Avoids highly toxic phosgene, reduces corrosive byproducts (HCl), methanol (B129727) can be recycled. nih.govacs.org |

| Reductive Carbonylation | 4-Methoxy-1-nitrobenzene, Carbon Monoxide (CO) | Direct conversion from nitro compounds, potential for milder reaction conditions. acs.orgresearchgate.net |

| Oxidative Carbonylation | 4-Methoxybenzylamine, Carbon Monoxide (CO), Oxygen (O₂) | Utilizes readily available starting materials and a green oxidant. acs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to improving the efficiency and selectivity of this compound synthesis, particularly in non-phosgene routes. nih.govresearchgate.net Research is focused on developing catalysts that can operate under milder conditions, increase yields, and be easily recovered and reused. sciencedaily.com

For the key step of carbamate decomposition to yield the isocyanate, various catalytic systems are under investigation:

Single-Component Metal Catalysts: Zinc-based catalysts, in particular, show promise due to their high activity, low cost, and compatibility with a range of substrates. nih.govacs.orgresearchgate.net

Composite Catalysts: The introduction of a second metallic component can enhance the yield of isocyanate by modifying the active metal's properties. nih.govacs.org

Heterogeneous Catalysts: Solid catalysts like montmorillonite (B579905) clays (B1170129) and metal oxides (e.g., ZnO, Al₂O₃) are being explored. researchgate.net These offer the significant advantage of being easily separable from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. researchgate.netsciencedaily.com

Furthermore, novel catalysts are being developed for other synthetic steps. For instance, nickel(0) complexes have been shown to catalyze the reaction between organic halides and metal cyanates to produce isocyanates. google.com The ongoing goal is to tailor catalytic systems that can be optimized for specific reaction conditions (temperature, pressure, solvent) to maximize the conversion of raw materials and the yield of this compound. nih.govacs.org

| Catalyst Type | Example(s) | Target Reaction | Key Features |

| Single-Component Metal | Zinc Compounds (e.g., ZnO) | Carbamate Decomposition | High activity, cost-effective, broad substrate compatibility. nih.govresearchgate.net |

| Heterogeneous | Montmorillonite K-10, Al₂O₃ | Carbamate Decomposition | Operationally simple, recyclable, environmentally friendly. researchgate.net |

| Transition Metal Complexes | Palladium, Rhodium, Ruthenium | Reductive Carbonylation | Enables direct synthesis from nitroaromatics. acs.org |

| Nickel(0) Complexes | Ni(0) with organic ligands | From Organic Halides | Overcomes lack of reactivity in certain precursors. google.com |

Computational Design of this compound-Derived Materials with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool for the in silico design and prediction of properties of new materials derived from this compound. nih.govdntb.gov.ua By modeling the electronic structure of molecules, researchers can forecast their chemical reactivity, stability, and potential performance in various applications before undertaking laborious and costly experimental synthesis. researchgate.netdatapdf.com

Key properties that can be computationally modeled include:

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allow for the prediction of the material's electronic band gap, which is crucial for applications in electronics and photonics. nih.govkaust.edu.sa

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. nih.govdntb.gov.ua This is vital for designing molecules that can participate in specific intermolecular interactions, such as hydrogen bonding in self-assembling systems.

Reactivity Descriptors: DFT can be used to calculate parameters like hardness and softness, which indicate the thermodynamic stability of the designed compounds. nih.gov

This computational-first approach enables the rapid screening of a large number of potential derivative structures. By systematically modifying the molecular structure of this compound—for example, by reacting it with different nucleophiles to form ureas or urethanes with specific functional groups—scientists can tune the predicted properties to meet the requirements of a target application, such as dye-sensitized solar cells or pharmaceutical agents. researchgate.netkaust.edu.sa

Integration into Advanced Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. sci-hub.semdpi.comfrontiersin.org Isocyanates are privileged reactants in some of the most powerful MCRs, and this compound is a valuable building block for these processes. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Two prominent isocyanide-based MCRs where isocyanates can be utilized are:

The Ugi Reaction: This four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comacs.org The isocyanate group of this compound can be used to generate diverse libraries of α-acetamido carboxamides, which are important scaffolds in medicinal chemistry. unifr.ch

The Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. mdpi.comresearchgate.net The use of this compound in Passerini-type systems allows for the straightforward synthesis of highly functionalized molecules. unifr.chnih.gov

The integration of this compound into these MCRs provides a powerful strategy for creating large libraries of structurally diverse compounds from simple, readily available starting materials. frontiersin.org This is particularly advantageous in drug discovery and materials science, where rapid access to novel chemical entities is essential for identifying new leads and materials with desired functions.

| Multi-Component Reaction | Reactants | Product Scaffold | Significance |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide (precursor from this compound) | α-Acetamido Carboxamide | Rapid generation of peptide-like structures, high molecular diversity. mdpi.comunifr.ch |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (precursor from this compound) | α-Acyloxy Carboxamide | High atom economy, access to functionalized esters and amides in one step. mdpi.comresearchgate.net |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The process by which these molecules spontaneously organize into ordered structures is known as self-assembly.

Derivatives of this compound are promising candidates for the design of molecules that can undergo self-assembly. The isocyanate group is highly reactive towards nucleophiles like alcohols and amines, allowing for the facile synthesis of urethane (B1682113) and urea (B33335) derivatives. By carefully selecting the reaction partner, functional groups capable of directing self-assembly can be incorporated into the final molecule.

For example, reacting this compound with an amino acid would create a derivative with both hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as the potential for aromatic π-π stacking. These interactions can drive the molecules to assemble into well-defined nanostructures like fibers, ribbons, or sheets. The chiral nature of many potential reaction partners (like amino acids) can be used to induce chirality in the resulting supramolecular assembly, leading to the formation of helical structures with unique optical or electronic properties. researchgate.net This approach offers a pathway to novel "smart" materials whose properties are a function of the organized, collective system rather than the individual molecules alone.

Q & A

Q. Key Considerations :

- Purity of starting materials (e.g., 4-methoxybenzoyl chloride ≥99%) is critical to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of isocyanate intermediates.

Basic: What analytical methods are used to characterize this compound and its derivatives?

Answer:

Gas Chromatography (GC) :

- Indirect Method : React excess n-dibutylamine (n-DBA) with isocyanate, then quantify unreacted n-DBA via GC. Advantages:

- Avoids thermal degradation of labile isocyanates.

- Universal calibration (no need for isocyanate standards) .

- Direct Method : Limited to volatile isocyanates; requires optimized column temperatures (250–270°C) and injector temperatures (>300°C) .

Q. High-Performance Liquid Chromatography (HPLC) :

Q. Table 1: Comparison of Analytical Methods

| Method | Sensitivity | Applicability | Limitations |

|---|---|---|---|

| GC (Indirect) | 0.02 µg | All isocyanates | Requires derivatization |

| HPLC | 0.05 µg | Non-volatile derivatives | Reagent-specific protocols |

Advanced: How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

Answer:

this compound reacts with transition metals (e.g., Mn, Co, Ni) to form complexes with distinct geometries and bioactivities:

- Steric Effects : Bulky substituents on ligands reduce reaction rates but stabilize metal-isocyanate adducts. For example, Cu-diketiminate complexes show slower amidation kinetics compared to less hindered analogs .

- Electronic Effects : The electron-donating methoxy group enhances electrophilicity at the isocyanate carbonyl, favoring nucleophilic attacks (e.g., by amines or alcohols).

- Applications : Synthesize antimicrobial thiourea-metal complexes (e.g., Co(II) complexes with IC50 values <10 µM against E. coli) .

Q. Methodological Tip :

- Monitor reactions via IR spectroscopy (N=C=O stretch at ~2250–2275 cm⁻¹) and NMR (13C for carbamate formation).

Advanced: How can researchers resolve contradictions in isocyanate quantification data between GC and titration methods?

Answer:

Discrepancies arise due to:

Sample Handling : Titration is sensitive to moisture, leading to hydrolysis. GC indirect methods "fix" isocyanate content via n-DBA reaction, minimizing variability .

Interfering Compounds : GC may detect co-eluting impurities (e.g., unreacted amines), while titration measures total NCO groups.

Precision : GC with internal standards (e.g., deuterated analogs) achieves ±2% error vs. ±5% for titration .

Q. Best Practices :

- Validate methods using spiked samples.

- Cross-check with HPLC for non-volatile derivatives .

Advanced: What mechanistic insights govern this compound’s role in polymer synthesis?

Answer:

In epoxy-isocyanate polymer systems:

- Reaction Mechanism : Nucleophilic attack by epoxy oxygen on the isocyanate carbonyl, forming oxazolidinone rings.

- Catalyst Effects : Cyanoacetamides accelerate curing (e.g., 20% reduction in gelation time at 0.4:1.2 epoxy-isocyanate ratio) .

- Kinetic Studies : Use DSC or FTIR to track conversion rates. Activation energy (Ea) typically ranges 50–70 kJ/mol .

Q. Table 2: Polymer Properties vs. Isocyanate Ratio

| Epoxy:Isocyanate | Impact Strength (kJ/mm²) | Tg (°C) |

|---|---|---|

| 0.4 | 12.3 | 85 |

| 1.2 | 8.7 | 110 |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Exposure Limits : Adhere to occupational exposure limits (e.g., 0.02 ppm for airborne isocyanates) .

- PPE : Use nitrile gloves, respirators with organic vapor cartridges, and fume hoods.

- First Aid : Immediate rinsing for skin/eye contact; monitor for asthma-like symptoms (isocyanates are sensitizers) .

Note : Store under nitrogen to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。